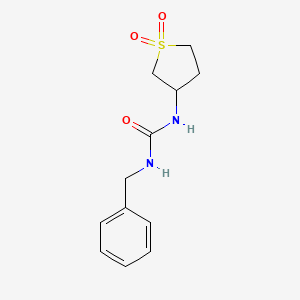

1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea

Description

1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a urea derivative characterized by a benzyl group at the N1 position and a 1,1-dioxidotetrahydrothiophen-3-yl substituent at the N3 position. The sulfone (dioxido) group in the tetrahydrothiophene ring introduces strong electron-withdrawing effects and polarity, distinguishing it from simpler aryl or alkyl-substituted ureas.

Properties

IUPAC Name |

1-benzyl-3-(1,1-dioxothiolan-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c15-12(13-8-10-4-2-1-3-5-10)14-11-6-7-18(16,17)9-11/h1-5,11H,6-9H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHDOYGWKMPCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by its oxidation to form the sulfone group. The benzyl group is then introduced through a nucleophilic substitution reaction. The final step involves the formation of the urea moiety by reacting the intermediate with an appropriate isocyanate or carbamate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form the corresponding sulfide or sulfoxide derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Formation of higher oxidation state products such as sulfoxides or sulfones.

Reduction: Formation of sulfide or sulfoxide derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The sulfone group plays a crucial role in its binding affinity and specificity, while the benzyl and urea moieties contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Electronic Features

The sulfone moiety in the target compound contrasts with substituents in analogs such as:

- 1-Benzyl-3-(4-bromophenyl)urea (): Bromine’s moderate electronegativity and hydrophobic nature may reduce solubility compared to the sulfone group.

- 1-Benzyl-3-(3-nitrophenyl)urea (): The nitro group is electron-withdrawing but lacks the polarity and hydrogen-bonding capacity of a sulfone.

- 1-Benzyl-3-(p-tolyl)urea (): The methyl group is electron-donating, enhancing lipophilicity but decreasing acidity of the urea NH protons.

Key Insight : The sulfone group likely enhances solubility in polar solvents and strengthens hydrogen-bonding interactions, which could improve binding affinity in biological targets compared to halogenated or alkylated analogs .

Crystallographic and Conformational Properties

Crystal structures of thiourea analogs (e.g., 1-Benzoyl-3-(4-n-butylphenyl)thiourea , ) reveal planar urea cores stabilized by intramolecular hydrogen bonds. The sulfone group in the target compound may introduce steric hindrance or alter torsion angles, affecting crystal packing and stability .

Data Table: Comparison of Key Urea Derivatives

Research Findings and Limitations

- Anticancer Potential: Derivatives with electron-withdrawing groups (e.g., nitro, sulfone) may exhibit enhanced cytotoxicity via DNA interaction or enzyme inhibition .

- Synthetic Challenges : Polar substituents like sulfones may complicate purification but improve reproducibility in reflux-based syntheses .

- Contradictions : While sulfones enhance solubility, excessive polarity could limit blood-brain barrier penetration in drug candidates compared to halogenated analogs .

Biological Activity

1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea features a unique combination of a benzyl group and a dioxidotetrahydrothiophene moiety attached to a urea structure. This configuration may influence its interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea |

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of 1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes. This could include proteases or kinases that play roles in cancer progression.

- Cell Cycle Modulation : Preliminary studies suggest that it may interfere with cell cycle progression, particularly in cancer cells, leading to apoptosis.

Anticancer Activity

Recent studies have indicated promising anticancer properties of compounds structurally related to 1-Benzyl-3-(1,1-dioxidotetrahydrothiophen-3-yl)urea. For example:

- Cell Line Studies : In vitro assays using various cancer cell lines (e.g., HeLa, MCF-7) have shown significant cytotoxic effects. The IC50 values ranged from 4.64 µM to 9.22 µM depending on the cell type and treatment duration .

| Cell Line | IC50 (µM) | Treatment Duration (h) |

|---|---|---|

| Jurkat | 4.64 ± 0.08 | 72 |

| HeLa | 9.22 ± 0.17 | 72 |

Mechanistic Insights

The mechanism behind its anticancer effects may involve:

- Apoptosis Induction : Evidence suggests that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Antiangiogenic Properties : Studies utilizing chick chorioallantoic membrane assays demonstrated that the compound could inhibit angiogenesis, which is critical for tumor growth and metastasis .

Case Studies

A notable case study involved the evaluation of related compounds in a series of experiments aimed at understanding their anticancer potential:

- Study Design : Various derivatives were synthesized and tested against multiple cancer cell lines.

- Findings : Compounds exhibited varying degrees of cytotoxicity and selectivity towards cancer cells compared to normal cells.

- : The study concluded that modifications in the urea moiety could enhance biological activity, leading to increased interest in further structural optimizations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.